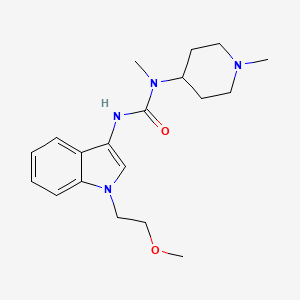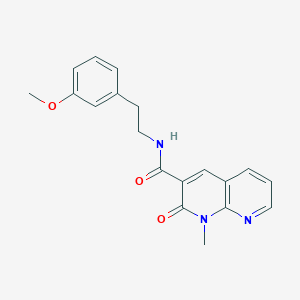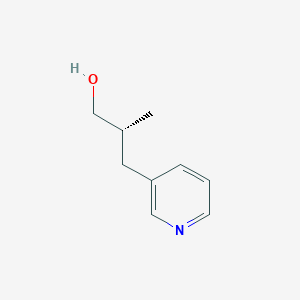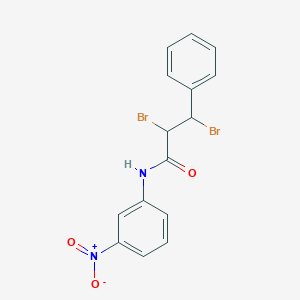![molecular formula C20H27N5O2 B2630534 2-amino-1-(3-methoxypropyl)-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide CAS No. 578699-13-5](/img/structure/B2630534.png)
2-amino-1-(3-methoxypropyl)-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-(3-methoxypropyl)-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C20H27N5O2 and its molecular weight is 369.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Pyrroloquinoline derivatives have been synthesized and tested for their antimalarial activity against Plasmodium falciparum strains. The structural modification of these compounds, particularly with methoxy groups and specific substituents, has shown to enhance their pharmacological properties. For instance, ferrocenic pyrrolo[1,2-a]quinoxaline derivatives linked by bis(3-aminopropyl)piperazine exhibited notable in vitro antimalarial activity, suggesting the potential of similar compounds for antimalarial drug development (Guillon et al., 2008).
Antimicrobial Activity
The synthesis of novel pyrroloquinoline derivatives has also been reported for antimicrobial applications. These compounds, upon structural optimization, have shown promise as new agents in the fight against microbial resistance. The antimicrobial properties are attributed to the unique interaction of these molecules with bacterial cell components, indicating the potential use of 2-amino-1-(3-methoxypropyl)-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide in developing antimicrobial agents (Vartale et al., 2013).
Polymer Science
In the realm of material science, pyrroloquinoline derivatives have been explored for their utility in polymer synthesis. The introduction of quinoxaline units into polyamides has led to the development of materials with enhanced thermal stability and specific optical properties, suitable for high-performance applications. Such research underscores the diverse applicability of quinoline derivatives in creating novel materials with tailored properties (Patil et al., 2011).
Antiproliferative Activity
Quinoline derivatives have been synthesized and evaluated for their cell growth inhibitory properties, particularly against cancer cell lines. The structural nuances of these molecules, such as the presence of methanesulfon-anisidide side chains, have been instrumental in modulating their biological activity. This highlights the potential of this compound and similar compounds in the development of new antiproliferative agents for cancer therapy (Ferlin et al., 2001).
Eigenschaften
IUPAC Name |
2-amino-1-(3-methoxypropyl)-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-13(2)9-10-22-20(26)16-17-19(25(18(16)21)11-6-12-27-3)24-15-8-5-4-7-14(15)23-17/h4-5,7-8,13H,6,9-12,21H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZAOASEFRPREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate](/img/structure/B2630467.png)
![N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2630468.png)
![4-chloro-2-methoxy-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2630469.png)
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2630470.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2630471.png)

![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2630473.png)
![N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2630474.png)
